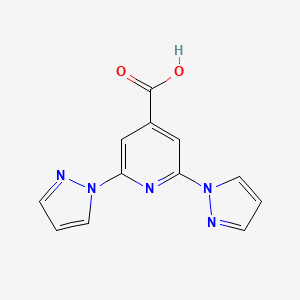

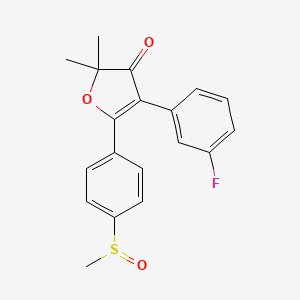

![molecular formula C6H6B2O4S2 B3069720 Thieno[3,2-b]thiophene-2,5-diyldiboronic acid CAS No. 1281324-46-6](/img/structure/B3069720.png)

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid

Vue d'ensemble

Description

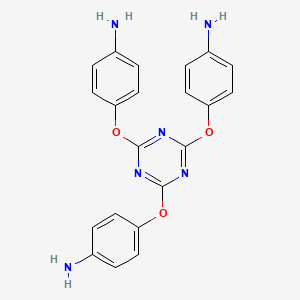

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a charge transport material commonly used in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .

Molecular Structure Analysis

The molecular formula of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is C6H6B2O4S2 . The compound is part of the covalent organic frameworks (COFs) incorporating thiophene-based building blocks .Chemical Reactions Analysis

The compound has been used in the synthesis of covalent organic frameworks (COFs) incorporating thiophene-based building blocks . The Stille coupling reaction was used instead of the Suzuki one to synthesize compound 3 .Physical And Chemical Properties Analysis

The molecular weight of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is 227.9 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 137 Ų .Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs): TTDBA-based materials exhibit excellent electroluminescent properties, making them suitable for OLEDs. Their efficient light emission contributes to high-performance displays and lighting systems .

Organic Solar Cells (OSCs): Researchers have utilized TTDBA derivatives in the design of novel metal-free organic dyes for dye-sensitized solar cells. These materials have achieved conversion efficiencies of up to 6.23% .

Organic Field-Effect Transistors (OFETs): TTDBA-based compounds can serve as semiconductors in OFETs. Their charge transport properties make them valuable for electronic applications .

Biological and Medicinal Applications

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid derivatives have shown promise in various biological contexts:

Antiviral Activity: Some TTDBA derivatives exhibit antiviral properties, potentially serving as candidates for antiviral drug development .

Antitumor Effects: Researchers have explored TTDBA-based compounds as potential antitumor agents. Their unique structure may interfere with cancer cell growth .

Antimicrobial Properties: TTDBA compounds may have applications as antimicrobial agents, contributing to the fight against bacterial infections .

Other Applications

Beyond the fields mentioned above, TTDBA derivatives have additional applications:

Mécanisme D'action

Target of Action

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is primarily used as a charge transport material in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .

Mode of Action

The compound’s mode of action is largely due to its structural properties. The boronic acid ester group improves the solubility and enhances the charge transport properties . The conjugation of the fused ring system and the high concentration of sulfur atoms contribute to its high carrier mobility .

Biochemical Pathways

It’s known that the compound’s effectiveness as a charge transport material is due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .

Pharmacokinetics

The compound’s solubility and charge transport properties suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The primary result of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid’s action is its ability to function as a charge transport material in thin film transistors . This leads to high carrier mobility, which is crucial for the performance of these devices .

Action Environment

The action of Thieno[3,2-b]thiophene-2,5-diyldiboronic acid can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its charge transport properties . .

Propriétés

IUPAC Name |

(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFDLFTXSSJBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6B2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

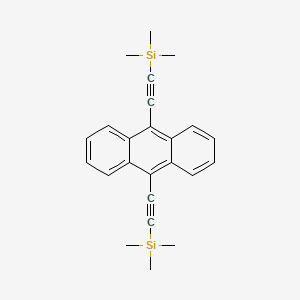

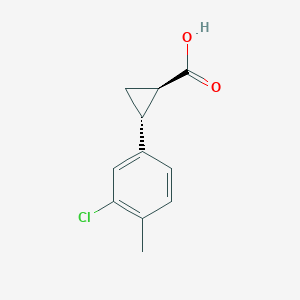

![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)

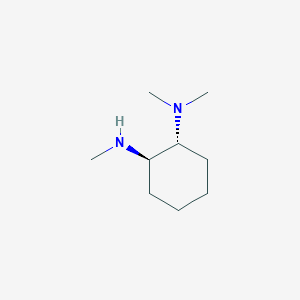

![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)